molecular formula C18H18N4 B8320338 2,5'-Bi-1H-benzimidazole, 1-methyl-2'-propyl- CAS No. 141838-52-0

2,5'-Bi-1H-benzimidazole, 1-methyl-2'-propyl-

Cat. No. B8320338
Key on ui cas rn: 141838-52-0
M. Wt: 290.4 g/mol
InChI Key: PBNBFSURMQVUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05587393

Procedure details

A solution of 6.7 g (25 mMol) of 2-n-propyl-benzimidazole-5-carboxylic acid-hemisulphate and 4.9 g (25 mMol) of 2-methylaminoaniline-dihydrochloride in 200 g of polyphosphoric acid is stirred for 5 hours at 150° C., then poured onto 600 ml of water and made alkaline with concentrated ammonia whilst cooling with ice. The resulting solution is extracted three times with 200 ml of ethyl acetate, the crude product thus obtained is purified by column chromatography (300 g of silica gel; eluant:methylene chloride/methanol=15:1).
Name
2-n-propyl-benzimidazole-5-carboxylic acid-hemisulphate
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
200 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S(O)(O)(=O)=O.[CH2:6]([C:9]1[NH:10][C:11]2[CH:17]=[C:16]([C:18](O)=O)[CH:15]=[CH:14][C:12]=2[N:13]=1)[CH2:7][CH3:8].C([C:24]1[NH:25][C:26]2[CH:32]=[C:31](C(O)=O)[CH:30]=[CH:29][C:27]=2[N:28]=1)CC.Cl.Cl.CNC1C=CC=CC=1N.N>O>[CH2:6]([C:9]1[NH:10][C:11]2[CH:17]=[C:16]([C:18]3[N:25]([CH3:24])[C:26]4[CH:32]=[CH:31][CH:30]=[CH:29][C:27]=4[N:28]=3)[CH:15]=[CH:14][C:12]=2[N:13]=1)[CH2:7][CH3:8] |f:0.1.2,3.4.5|

Inputs

Step One
Name
2-n-propyl-benzimidazole-5-carboxylic acid-hemisulphate
Quantity
6.7 g
Type
reactant
Smiles
S(=O)(=O)(O)O.C(CC)C=1NC2=C(N1)C=CC(=C2)C(=O)O.C(CC)C=2NC1=C(N2)C=CC(=C1)C(=O)O
Name
Quantity
4.9 g
Type
reactant
Smiles
Cl.Cl.CNC1=C(N)C=CC=C1
Name
polyphosphoric acid
Quantity
200 g
Type
solvent
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
whilst cooling with ice
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted three times with 200 ml of ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(CC)C=1NC2=C(N1)C=CC(=C2)C2=NC1=C(N2C)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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